molecular formula C8H11N B580314 2,6-Dimethylaniline-d11 CAS No. 1092805-08-7

2,6-Dimethylaniline-d11

Cat. No. B580314
CAS RN: 1092805-08-7
M. Wt: 132.25
InChI Key: UFFBMTHBGFGIHF-MDCKYEMWSA-N
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Description

2,6-Dimethylaniline-d11, also known as 2,6-Xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylaniline-d11 is (CD3)2C6D3ND2 . It has a molecular weight of 132.25 .


Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .


Physical And Chemical Properties Analysis

2,6-Dimethylaniline-d11 is a strong basic compound . It has a melting point of 10-12 °C, a boiling point of 216 °C, and a density of 0.984 g/mL at 25 °C .

Scientific Research Applications

Metabolite and Carcinogenic Potential

Analytical Chemistry

Mechanism of Action

Target of Action

2,6-Dimethylaniline-d11, also known as 2,6-DMA, is a key starting material used in the synthesis of many classes of drugs . It is primarily involved in the production of anesthetics such as Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, and Xylazine . Therefore, its primary targets are the receptors and enzymes involved in the action of these anesthetic drugs.

Mode of Action

This typically involves blocking sodium channels in the nerve cells, preventing the propagation of nerve impulses and leading to a loss of sensation .

Biochemical Pathways

2,6-Dimethylaniline-d11 is involved in the lidocaine (local anesthetic) metabolism pathway . It is a key metabolite of lidocaine and xylazine . The downstream effects of this pathway include the metabolism and elimination of the anesthetic drugs, which can influence their duration of action.

Pharmacokinetics

A study has developed a method to detect and quantify the impurities of 2,6-dma at lower levels, ie, Limit of Detection (LOD) 0007 µg mL −1 and Limit of Quantification (LOQ) 002 µg mL −1 . This could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethylaniline-d11 in the future.

Result of Action

The molecular and cellular effects of 2,6-Dimethylaniline-d11’s action are likely related to its role in the synthesis of anesthetic drugs. By contributing to the production of these drugs, it helps induce a loss of sensation in the body. It is also formally rated as a possible carcinogen (by iarc 2b) and is considered a potentially toxic compound .

Action Environment

The action, efficacy, and stability of 2,6-Dimethylaniline-d11 can be influenced by various environmental factors. For instance, its solubility is 13 g/L, and it has a vapor pressure of 0.2 hPa at 20 °C . These properties can affect its distribution and availability in the body. Furthermore, its storage temperature is between 2-30°C, indicating that temperature can impact its stability .

Safety and Hazards

2,6-Dimethylaniline-d11 is considered hazardous. It is classified as a flammable liquid, and it has acute oral and dermal toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethylaniline-d11 can be achieved by introducing deuterium atoms into the 2 and 6 positions of 2,6-Dimethylaniline through a series of reactions.", "Starting Materials": [ "2,6-Dimethylaniline", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2,6-Dimethylaniline in D2O and add NaBH4 to the solution. Heat the mixture to 50°C and stir for 24 hours to allow for deuterium incorporation.", "Step 2: Acidify the solution with HCl to protonate the amine group and form the corresponding ammonium salt.", "Step 3: Extract the deuterated ammonium salt with an organic solvent such as diethyl ether.", "Step 4: Basify the organic extract with NaOH to liberate the deuterated 2,6-Dimethylaniline.", "Step 5: Purify the product by distillation or column chromatography." ] }

CAS RN

1092805-08-7

Product Name

2,6-Dimethylaniline-d11

Molecular Formula

C8H11N

Molecular Weight

132.25

IUPAC Name

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2

InChI Key

UFFBMTHBGFGIHF-MDCKYEMWSA-N

SMILES

CC1=C(C(=CC=C1)C)N

synonyms

2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2

Origin of Product

United States

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